Glycidyl Palmitate

Overview

Description

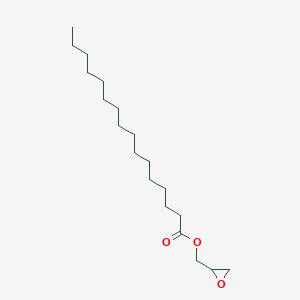

Glycidyl palmitate (C₁₉H₃₆O₃, CAS 7501-44-2) is a glycidyl ester derived from palmitic acid (C16:0). It has a molecular weight of 312.49 g/mol, a logP value of 5.41 (indicating high lipophilicity), and a melting point of 39–41°C . It is commonly detected in refined vegetable oils, baked goods, and fried foods, where it forms during high-temperature processing via the degradation of diacylglycerols or triglycerides .

Preparation Methods

Direct Esterification of Glycidol and Palmitic Acid

Reaction Conditions and Reagents

The most straightforward method for synthesizing glycidyl palmitate involves the esterification of glycidol with palmitic acid. This reaction typically employs acid catalysts such as sulfuric acid or bases like sodium hydroxide, though recent advancements have incorporated phase-transfer catalysts to enhance efficiency . Key parameters include temperature control (50–80°C), inert atmospheres to prevent epoxide ring-opening, and solvent selection. Petroleum ether (PE) or hexane is often used to facilitate product isolation due to their low polarity .

Step-by-Step Procedure

A representative protocol involves combining glycidyl chloride (832.68 mg, 9.0 mmol) with palmitic acid (1 eq.) in petroleum ether under nitrogen purge. Sodium hydroxide (1.8 eq.) and tetrabutylammonium bromide (0.05 eq.) are added as base and phase-transfer catalyst, respectively . The mixture is stirred at 50°C for 5 hours, after which the organic layer is separated, dehydrated with Na₂SO₄, and concentrated. Flash chromatography (PE:ethyl acetate = 50:1) yields this compound at 63.65% .

Yield and Purification Challenges

While this method achieves moderate yields, competing hydrolysis of the epoxide group remains a limitation. Strategies to mitigate this include rigorous moisture exclusion and the use of anhydrous solvents .

Epoxide Ring-Opening and Catalytic Esterification

Catalytic Mechanisms

Innovative approaches leverage epoxide ring-opening reactions followed by esterification. For example, cobalt(III) salen complexes (e.g., Jacobsen’s catalyst) enable enantioselective ring-opening of glycidyl esters with carboxylic acids . This method, initially developed for triacylglycerol synthesis, has been adapted for this compound production.

Procedure and Optimization

In a typical reaction, glycidyl myristate undergoes ring-opening with stearic acid in the presence of a Co(salen) catalyst (1 mol%) and Hünig’s base . The intermediate 1,3-diacylglycerol is subsequently esterified with palmitic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving yields up to 92% . Key advantages include stereochemical control and compatibility with unsaturated fatty acids.

Industrial Scalability

This two-step, one-pot procedure is highly scalable, with immobilized Co(salen) catalysts enabling continuous production . Reaction times, however, increase from 16 hours to 6 days when using immobilized systems, necessitating trade-offs between catalyst reusability and throughput .

High-Temperature Industrial Formation During Oil Refining

Formation in Edible Oil Processing

This compound is unintentionally generated during the deodorization step of vegetable oil refining, where temperatures exceed 200°C . Palmitic acid, naturally present in oils, reacts with glycidol formed via glycerol dehydration. This pathway accounts for up to 85% of glycidyl esters in commercial oils .

Mitigation Strategies

Process modifications, such as reduced deodorization temperatures (<200°C) and pre-treatment with acidic clays, have been implemented to minimize glycidyl ester formation . Analytical methods like LC-time-of-flight MS enable real-time monitoring of this compound levels during production .

Synthesis of Deuterated this compound for Analytical Applications

Isotopic Labeling Techniques

Deuterated this compound (C₁₉H₃₁D₅O₃) is synthesized for use as an internal standard in mass spectrometry. Allyl palmitate is epoxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, followed by a 24-hour warming period . Purification via hexane washes and sodium bisulfite treatment yields the deuterated analog, which is critical for quantifying trace glycidyl esters in complex matrices .

Reaction Characterization

¹H NMR monitoring confirms epoxide formation by tracking proton shifts at δ = 2.63 and 2.83 ppm . The deuterated compound’s molecular weight (317.52 g/mol) and chromatographic behavior are validated against non-labeled standards .

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Glycidyl palmitate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of glycidol and palmitic acid.

Epoxide Ring-Opening: The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as water, alcohols, and amines.

Common Reagents and Conditions:

Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide as the catalyst.

Epoxide Ring-Opening: Common nucleophiles include water, methanol, and ammonia, often under mild temperature conditions.

Major Products Formed:

Hydrolysis: Glycidol and palmitic acid.

Epoxide Ring-Opening: Depending on the nucleophile, products can include glyceryl derivatives and various alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Glycidyl palmitate has diverse applications across several scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

- Model Compound : this compound serves as a model compound for studying glycidyl esters' behavior and their chemical reactions. Researchers utilize it to understand the reactivity patterns of similar compounds and to develop new synthetic methodologies.

Biology

- Lipid Modification Studies : The compound is investigated for its role in lipid modifications, particularly S-palmitoylation, which is critical for protein membrane association and cellular signaling processes. Studies have shown that this compound can influence cell function by altering the membrane affinity of proteins, thereby affecting signaling pathways and gene expression.

Medicine

- Drug Delivery Systems : this compound is explored for potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. This property may enhance the bioavailability and therapeutic efficacy of certain medications.

Industry

- Surfactants and Emulsifiers : In industrial applications, this compound is used in producing surfactants and emulsifiers essential for formulating cosmetics and personal care products. Its properties make it suitable for stabilizing emulsions and enhancing product textures.

Direct Analysis

A study developed an LC-MS method for the direct determination of glycidyl esters in vegetable oils, including this compound. The method demonstrated high reproducibility and sensitivity, allowing for accurate quantification of glycidyl esters at low concentrations .

Elimination Techniques

Research has also focused on eliminating this compound from edible oils using activated bleaching earth (ABE). This method showed that ABE could effectively remove glycidyl esters through a transformation process involving ring-opening reactions followed by interesterification, achieving a recovery rate of over 99% .

Case Study 1: Toxicological Assessment

In a toxicological study, the dietary exposure to glycidyl esters like this compound raised health concerns due to their potential conversion into toxic compounds in the gastrointestinal tract. The International Agency for Research on Cancer (IARC) has classified glycidol (a hydrolysis product) as a possible human carcinogen, highlighting the importance of monitoring these compounds in food products .

Case Study 2: Industrial Application

In industrial settings, this compound's formation during the deodorization of vegetable oils has been studied extensively. Researchers have examined how refining conditions impact the levels of glycidyl esters in oils and have developed methods to minimize their formation during processing to ensure food safety .

Mechanism of Action

The primary mechanism of action of glycidyl palmitate involves the reactivity of its epoxide group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the modification of these molecules, potentially affecting their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and conditions of exposure.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Glycidyl Esters

Glycidyl palmitate belongs to a homologous series of glycidyl esters differing in fatty acid chain length and saturation. Key structural and analytical properties are compared below:

Table 1: Structural and Analytical Properties of Glycidyl Esters

| Compound | Formula | Molecular Weight (g/mol) | [M + H]⁺ (m/z) | LogP* | Method LOQ (ng/g) |

|---|---|---|---|---|---|

| Glycidyl laurate | C₁₅H₂₈O₃ | 256.35 | 257.2 | ~4.5 | 200 |

| Glycidyl myristate | C₁₇H₃₂O₃ | 284.43 | 285.2 | ~5.0 | 200 |

| This compound | C₁₉H₃₆O₃ | 312.49 | 313.3 | 5.41 | 200 |

| Glycidyl stearate | C₂₁H₄₀O₃ | 340.54 | 341.3 | ~6.0 | 600 |

| Glycidyl oleate | C₂₁H₃₈O₃ | 338.53 | 339.3 | ~5.8 | 300 |

| Glycidyl linoleate | C₂₁H₃₆O₃ | 336.51 | 337.3 | ~5.5 | 200 |

*Estimated logP values based on chain length and saturation .

Key Observations :

- Molecular weight and hydrophobicity increase with fatty acid chain length (e.g., laurate [C12] to stearate [C18:0]).

- Detection limits vary: Stearate and oleate have higher LOQs (600 and 300 ng/g, respectively) due to lower volatility and ionization efficiency in LC-MS .

- Saturation effects: Unsaturated esters (e.g., oleate [C18:1], linoleate [C18:2]) exhibit lower molecular weights and slightly reduced logP values compared to saturated analogs.

Occurrence in Food Matrices

Glycidyl esters form during thermal processing of oils and fats. Their abundance depends on the fatty acid profile of the source oil and processing conditions:

Table 2: Relative Abundance in Heated Foods*

| Food Matrix | Most Abundant Ester (%) | This compound (%) | Glycidyl Stearate (%) | Glycidyl Oleate (%) |

|---|---|---|---|---|

| Beef (600°C, 5 min) | Oleate (51.6) | 18.9 | 12.3 | 51.6 |

| Pork patties (500°C) | Oleate (55.4) | 15.2 | 10.1 | 55.4 |

| Cupcakes (210°C) | Oleate (76.6) | 76.6 |

*Data from ; LOD = Limit of Detection.

Key Findings :

- Glycidyl oleate dominates in most matrices due to the prevalence of oleic acid in edible oils .

- This compound is prominent in palm oil-derived products but often undetectable in baked goods (e.g., cupcakes) due to lower palmitic acid content in non-tropical oils .

- Matrix effects : Detection depends on analytical methods. For example, LC-MS with deuterated internal standards improves accuracy for palmitate and stearate .

Hydrolysis and Toxicity

Glycidyl esters are hydrolyzed by lipases to release glycidol. Studies in rats show this compound is fully hydrolyzed, yielding glycidol and palmitic acid . However, species-specific lipase activity affects hydrolysis rates; crab-eating macaques show slower conversion than rats due to lower gastric lipase activity .

Antimicrobial Activity

Both this compound and oleate exhibit antimicrobial properties, likely due to their surfactant-like disruption of microbial membranes . No comparative efficacy data are available for other esters.

Mitigation Strategies

Activated carbon (AC) effectively removes glycidyl esters from oils. Acid-washed oil palm AC achieves >95% removal of this compound via adsorption, following a Langmuir isotherm model . The efficiency for other esters remains unstudied but is expected to correlate with hydrophobicity (higher logP = better adsorption).

Biological Activity

Glycidyl palmitate (GP) is a synthetic fatty acid ester that has garnered attention due to its biological activity, particularly in the context of food safety, antioxidant properties, and potential health implications. This article synthesizes recent research findings on GP, focusing on its biological activity, mechanisms of action, and implications for human health.

This compound is formed by the reaction of palmitic acid with epichlorohydrin. It is primarily used in the production of polylactic acid and other biodegradable polymers, making it relevant in various industrial applications . Its structure includes reactive hydroxyl groups that can participate in various biochemical reactions.

Antioxidant and Anti-Inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of this compound. In a study examining the lipophilic fraction of Liriope platyphylla seeds, GP was identified as one of the top active compounds exhibiting significant antioxidant activity. This activity was assessed through various chemical assays measuring scavenging effects on free radicals such as DPPH and ABTS .

The mechanism behind these properties involves the regulation of several key signaling pathways and genes associated with inflammation and oxidative stress. Specifically, GP influences targets such as NFKB1, PTGS1, PTGS2, and TLR4, which are crucial in mediating inflammatory responses .

Hydrolysis and Transformation

This compound undergoes hydrolysis by lipase enzymes, resulting in the formation of glycidol and palmitic acid. This transformation is significant because glycidol has been associated with genotoxic effects. The hydrolysis process can be monitored using gas-liquid chromatography to assess the efficiency of GP removal from oils during processing .

Study on Food Processing Contaminants

A comprehensive assessment of glycidyl esters, including GP, was conducted in relation to their formation during thermal processing of foods. The study found that glycidol can react with DNA bases, leading to the formation of glycidyl-DNA adducts, which serve as biomarkers for exposure to glycidol . Such findings raise concerns about the potential carcinogenic effects of GP when present in heated food products.

Elimination Techniques

In another study focused on food safety, activated bleaching earth (ABE) was used to eliminate glycidyl esters from diacylglycerol oils. The results indicated that GP could be effectively transformed into less harmful compounds through treatment with ABE, showcasing a method for reducing potential health risks associated with its consumption .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Glycidyl Palmitate relevant to its analysis in lipid matrices?

this compound (C₁₉H₃₆O₃; molecular weight 312.49 g/mol) exhibits a high LogP value (5.41), indicating strong hydrophobicity, which influences its partitioning into lipid matrices. Its melting point (39–41°C) and density (0.8889 g/cm³ at 60°C) are critical for solubility considerations in analytical workflows. Sparing solubility in chloroform and slight solubility in ethyl acetate necessitate solvent optimization for extraction and chromatography .

Q. How is this compound detected and quantified in complex food matrices?

Liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) are primary methods. Deuterated internal standards (e.g., this compound-d5) are used to correct for matrix effects and ionization variability. Calibration curves are constructed using certified standards (purity ≥98%), with detection limits as low as ng/g levels in baked goods and oils .

Q. What analytical challenges arise when distinguishing this compound from 3-MCPD esters?

Structural similarities between this compound and 3-MCPD esters (e.g., 1,2-dipalmitoyl-3-chloropropanediol) require selective derivatization or chromatographic separation. Phenylboronic acid (PBA) derivatization followed by GC-MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes enhances specificity. Cross-validation with LC-MS/MS is recommended to resolve co-elution issues .

Advanced Research Questions

Q. How do thermal processing conditions influence this compound formation kinetics in edible oils?

Formation is temperature-dependent and varies by matrix. In rapeseed oil heated at 170–250°C, this compound levels remain below detection limits, while glycidyl oleate dominates (62–72% of total GEs). In contrast, meat patties heated at 500–600°C in a muffle furnace show detectable this compound, with increasing yields at higher temperatures and prolonged durations. Oleic acid-rich matrices favor glycidyl oleate formation due to fatty acid specificity .

Q. What adsorption mechanisms effectively remove this compound from oil matrices?

Acid-washed oil palm wood-based activated carbon (OPAC) achieves >95% removal via physisorption, fitting the Langmuir model (max capacity: 36.23 mg/g). Process efficiency depends on contact time (equilibrium at ~120 min), adsorbent dose, and temperature (endothermic process). Competitive adsorption with other glycidyl esters (e.g., stearate, linoleate) may reduce efficacy, necessitating matrix-specific optimization .

Q. How do deuterated analogs (e.g., this compound-d5) enhance quantification accuracy in mass spectrometry?

Deuterated standards compensate for ion suppression/enhancement and extraction losses. For example, this compound-d5 (C₁₉H₃₁D₅O₃) provides a distinct isotopic signature (Δm/z +5) in LC-MS/MS MRM transitions, enabling precise calibration. This is critical in complex lipidomic studies, where co-eluting isomers (e.g., glycidyl stearate) complicate quantification .

Q. What experimental designs are recommended to study this compound degradation pathways?

Use kinetic modeling under controlled thermal stress (e.g., 170–250°C) with time-series sampling. Combine high-resolution MS (HRMS) for degradation product identification (e.g., glycidol, free palmitic acid) and isotopically labeled tracers (e.g., ¹³C-palmitate) to track ester cleavage. Statistical tools like ANOVA and principal component analysis (PCA) differentiate degradation pathways from artifact formation .

Q. Methodological Notes

- Standard Preparation : Dissolve this compound standards in methanol/2-propanol (1:1 v/v) to ensure stability. Store at -20°C under nitrogen to prevent epoxide ring hydrolysis .

- Data Interpretation : Compare GE profiles with fatty acid composition (e.g., GC-FID) to assess substrate specificity. For example, oleic acid-rich oils correlate with glycidyl oleate dominance .

- Quality Control : Include blanks and spiked recovery samples (70–120% recovery range) to validate method accuracy. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .

Properties

IUPAC Name |

oxiran-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324377 | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-44-2 | |

| Record name | NSC406558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.